1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a sulfonamide group at the 4-position. The presence of the trifluoromethyl group imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide involves several steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . The resulting intermediate is then subjected to sulfonation using sulfonyl chloride reagents under controlled conditions to introduce the sulfonamide group . Industrial production methods often employ scalable and regioselective approaches to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), and N-bromosuccinimide (NBS).
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to potent biological effects . The sulfonamide group plays a crucial role in stabilizing the compound’s interaction with its targets, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide can be compared with other trifluoromethyl-substituted pyrazoles, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonamide group, leading to different chemical reactivity and biological activity.
1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O2S/c1-11-2-3(14(9,12)13)4(10-11)5(6,7)8/h2H,1H3,(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFNZHBLXSLIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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